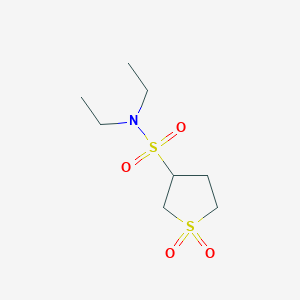![molecular formula C18H16ClN3OS B241837 1-(3-chloro-2-methylphenyl)-3-methyl-4-thiophen-2-yl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B241837.png)
1-(3-chloro-2-methylphenyl)-3-methyl-4-thiophen-2-yl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chloro-2-methylphenyl)-3-methyl-4-thiophen-2-yl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. The compound has unique chemical properties that make it useful in different areas of research. In
Mécanisme D'action
The mechanism of action of 1-(3-chloro-2-methylphenyl)-3-methyl-4-thiophen-2-yl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or proteins that are involved in cell growth and division. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 1-(3-chloro-2-methylphenyl)-3-methyl-4-thiophen-2-yl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one has several biochemical and physiological effects. In addition to its antitumor activity, the compound has been found to have anti-inflammatory and analgesic effects. It has also been shown to have a positive effect on the central nervous system, improving cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3-chloro-2-methylphenyl)-3-methyl-4-thiophen-2-yl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one in lab experiments is its potency and selectivity. The compound has been shown to have a high degree of selectivity for cancer cells, making it a promising candidate for the development of new cancer treatments. However, one of the limitations of using the compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on 1-(3-chloro-2-methylphenyl)-3-methyl-4-thiophen-2-yl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one. One area of research is the development of new cancer treatments based on the compound. Researchers are also investigating the potential of the compound as a new class of antibiotics. In addition, the compound may have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion
1-(3-chloro-2-methylphenyl)-3-methyl-4-thiophen-2-yl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one is a synthetic compound that has potential applications in various fields of scientific research. The compound has unique chemical properties that make it useful in different areas of research. Its potential applications in the field of medicinal chemistry and as a new class of antibiotics make it a promising candidate for further research.
Méthodes De Synthèse
The synthesis of 1-(3-chloro-2-methylphenyl)-3-methyl-4-thiophen-2-yl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one involves the reaction of 3-chloro-2-methylbenzoic acid with thioacetamide, followed by cyclization with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The resulting compound is then reacted with 2-bromo-4-methylthiophene to obtain the final product. This synthesis method has been optimized to produce the compound in high yields and purity.
Applications De Recherche Scientifique
1-(3-chloro-2-methylphenyl)-3-methyl-4-thiophen-2-yl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one has potential applications in various fields of scientific research. One of the most promising areas of research is in the field of medicinal chemistry. The compound has been shown to have potent antitumor activity in vitro against several cancer cell lines. It has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Propriétés
Nom du produit |
1-(3-chloro-2-methylphenyl)-3-methyl-4-thiophen-2-yl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one |
|---|---|
Formule moléculaire |
C18H16ClN3OS |
Poids moléculaire |
357.9 g/mol |
Nom IUPAC |
1-(3-chloro-2-methylphenyl)-3-methyl-4-thiophen-2-yl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C18H16ClN3OS/c1-10-13(19)5-3-6-14(10)22-18-17(11(2)21-22)12(9-16(23)20-18)15-7-4-8-24-15/h3-8,12,21H,9H2,1-2H3 |
Clé InChI |
FLVFDLUOYFWDCF-UHFFFAOYSA-N |
SMILES isomérique |
CC1=C(C=CC=C1Cl)N2C3=NC(=O)CC(C3=C(N2)C)C4=CC=CS4 |
SMILES |
CC1=C(C=CC=C1Cl)N2C3=NC(=O)CC(C3=C(N2)C)C4=CC=CS4 |
SMILES canonique |
CC1=C(C=CC=C1Cl)N2C3=NC(=O)CC(C3=C(N2)C)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-N'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]ethanedihydrazide](/img/structure/B241776.png)





![5-{[3-(dimethylamino)propyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B241785.png)
![Ethyl 2-[(4-chlorophenyl)sulfonyl-(1,1-dioxothiolan-3-yl)amino]acetate](/img/structure/B241787.png)
![Ethyl 3-[4-cyano-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B241792.png)